trans,trans-Muconic acid

説明

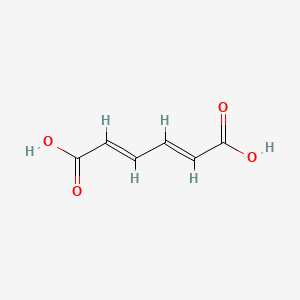

Trans,trans-Muconic acid (ttMA) is a metabolite of benzene in humans . It has the molecular formula C6H6O4 and a molecular weight of 142.1094 . The determination of its concentration in urine is used as a biomarker of occupational or environmental exposure to benzene .

Synthesis Analysis

Trans,trans-Muconic acid can be prepared synthetically from adipic acid . It has been used in the design of biobased unsaturated (co)polyesters . A study reported a method for the determination of tt-MA in human urine using PDLLME preconcentration and HPLC–UV detection .Molecular Structure Analysis

The IUPAC Standard InChI for trans,trans-Muconic acid is InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trans,trans-Muconic acid is a high value-added dicarboxylic acid with conjugated double bonds . It has potential as a starting material for the synthesis of value-added products . It has been used in the design of biobased unsaturated (co)polyesters .Physical And Chemical Properties Analysis

Trans,trans-Muconic acid has a boiling point of 593.2 K and a fusion temperature of 558.15 K with decomposition . It has a molecular weight of 142.1094 .科学的研究の応用

Biobased Polymer Production

trans,trans-Muconic acid: is a valuable precursor in the synthesis of biobased polymers. Its conjugated double bonds make it an ideal monomer for creating unsaturated polyesters . These polymers are significant in the development of sustainable materials as they can replace petroleum-derived plastics. The enzymatic polymerization process used to create these polyesters from muconic acid derivatives is eco-friendly and results in polymers with excellent thermal stability and potential for further functionalization .

Biomarker for Benzene Exposure

In the field of occupational health and safety, trans,trans-Muconic acid serves as a biomarker for benzene exposure. The concentration of this compound in human urine is indicative of the level of exposure to benzene, which is a significant concern in various industrial settings due to its carcinogenic properties .

Synthesis of Value-Added Chemicals

The potential of trans,trans-Muconic acid extends to the synthesis of value-added chemicals such as adipic and terephthalic acids . These chemicals are key components in the production of nylons and polyesters, making muconic acid a critical intermediate in the chemical industry.

Enzyme Catalysis in Green Chemistry

trans,trans-Muconic acid: plays a role in enzyme-catalyzed reactions within green chemistry initiatives. The alkene functionality of muconate monomers is crucial in these catalysis mechanisms, leading to the production of well-defined unsaturated polyesters with minimal side reactions .

Renewable Resource for Polymer Synthesis

As a renewable resource, trans,trans-Muconic acid contributes to the synthesis of polymers from carbon-neutral sources. This aligns with the goals of modern green chemistry to reduce reliance on finite petrochemical feedstocks and move towards sustainable production methods .

Advanced Material Applications

The unreacted alkene functionality in muconic acid-based polymers allows for chain extension, copolymerization, or anchoring other functional groups. This opens up possibilities for creating advanced materials with specific properties tailored for applications in areas like photosensitive coatings and unsaturated polyester resins .

作用機序

Target of Action

trans,trans-Muconic acid, also known as Muconic Acid, is primarily a metabolite of benzene in humans . It is used as a biomarker for occupational or environmental exposure to benzene .

Mode of Action

It is known that it is an open-ring metabolite product of benzene . The conversion of benzene to trans,trans-Muconic acid involves two subsequent hydrogenation steps. The first step yields a monounsaturated intermediate (trans-2-hexenedioic acid) from trans,trans-Muconic acid, which is further hydrogenated to adipic acid in the second step .

Biochemical Pathways

The biochemical pathways affected by trans,trans-Muconic acid are related to its role as a metabolite of benzene. Benzene is metabolized in the body to produce trans,trans-Muconic acid, which can then be detected in urine . The production of trans,trans-Muconic acid through chemical pathways and the progress developed in the biotechnological pathways have been discussed .

Pharmacokinetics

It is known that it is a metabolite of benzene and can be detected in urine, suggesting that it is absorbed and metabolized in the body, and then excreted . The molecular weight of trans,trans-Muconic acid is 142.1094 .

Result of Action

The primary result of the action of trans,trans-Muconic acid is its role as a biomarker for benzene exposure. As a metabolite of benzene, the presence of trans,trans-Muconic acid in urine can indicate exposure to benzene .

Safety and Hazards

将来の方向性

Trans,trans-Muconic acid is garnering increased interest due to its potential as a starting material for the synthesis of value-added products . It is a high value-added dicarboxylic acid with conjugated double bonds, presenting three isomeric forms . Its production and valorization offer new perspectives and guidelines to tackle the challenges in MA chemistry .

特性

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

trans,trans-Muconic acid | |

CAS RN |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is trans,trans-muconic acid (t,t-MA) primarily used for in research?

A1: t,t-MA is primarily used as a biomarker for benzene exposure in humans. [, , , , , , , ]

Q2: How is t,t-MA related to benzene exposure?

A2: t,t-MA is a metabolite of benzene, meaning it's produced when the body breaks down benzene. Measuring t,t-MA levels in urine helps assess the extent of benzene exposure. [, , , , , , ]

Q3: Is t,t-MA a specific and reliable biomarker for benzene exposure?

A3: While t,t-MA is a sensitive indicator of benzene exposure, it's not entirely specific. Consuming foods preserved with sorbic acid can also elevate urinary t,t-MA levels, potentially leading to overestimation of benzene exposure. [, ]

Q4: How does smoking affect urinary t,t-MA levels?

A4: Smoking significantly increases t,t-MA levels in urine as cigarette smoke contains benzene. Studies have shown that t,t-MA levels are considerably higher in smokers compared to non-smokers. [, , , , , ]

Q5: Are there other factors besides benzene exposure and sorbic acid intake that can influence urinary t,t-MA levels?

A5: Yes, factors like age, sex, creatinine levels, and even certain medications can influence urinary t,t-MA levels. Researchers need to consider these factors when interpreting t,t-MA as a biomarker for benzene exposure. [, , , ]

Q6: What are the potential health risks associated with benzene exposure?

A6: Benzene is a known human carcinogen. Exposure to benzene, particularly long-term exposure, is linked to various health problems, including leukemia and other blood disorders. [, , , , ]

Q7: What is the significance of studying t,t-MA in petrol station workers?

A7: Petrol station workers are occupationally exposed to benzene as petrol contains this compound. Monitoring their urinary t,t-MA levels helps assess their exposure and potential health risks. [, , , ]

Q8: What is the molecular formula and weight of t,t-MA?

A8: The molecular formula of t,t-MA is C6H6O4, and its molecular weight is 142.11 g/mol. [, ]

Q9: Can you describe the structure of t,t-MA?

A9: t,t-MA is an open-chain unsaturated dicarboxylic acid with two carboxylic acid groups (-COOH) at the ends of a four-carbon chain containing two conjugated double bonds. [, , ]

Q10: What is the significance of cis-trans isomerism in muconic acid?

A10: Muconic acid exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-. The cis,cis-isomer is the primary product of biological production, but the trans,trans-isomer is more desirable for synthesizing various bio-based polymers. Therefore, isomerization of cis,cis-muconic acid to trans,trans-muconic acid is a crucial step in its utilization. [, , , ]

Q11: What are the potential applications of t,t-MA in the chemical industry?

A11: t,t-MA is a valuable platform chemical that can be used to synthesize various bio-based products, including adipic acid, terephthalic acid, and 1,4-cyclohexanedicarboxylic acid. These chemicals are important monomers for producing polymers like nylon and PET. [, , , ]

Q12: What is the role of catalysis in the conversion of t,t-MA to other valuable chemicals?

A12: Catalysis plays a critical role in converting t,t-MA to adipic acid and other useful monomers. Various catalysts, including noble metal nanoparticles like platinum, palladium, and rhodium, have been explored for the hydrogenation of muconic acid. [, , ]

Q13: What analytical techniques are commonly used to measure t,t-MA in urine?

A13: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most common method for quantifying t,t-MA in urine samples. [, , , , , , , ]

Q14: Are there other analytical methods for measuring t,t-MA?

A14: Yes, besides HPLC-UV, other techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) have also been explored for t,t-MA analysis. [, , ]

Q15: What are some challenges associated with the analytical determination of t,t-MA in urine?

A15: Matrix effects from urine components can interfere with t,t-MA detection. Therefore, efficient sample preparation techniques, such as solid-phase extraction, are crucial to minimize matrix interference and achieve accurate quantification. [, , , , ]

Q16: What are some current research directions regarding the use of t,t-MA?

A16: Current research focuses on optimizing the production of t,t-MA from renewable sources, developing efficient catalytic systems for its conversion to valuable monomers, and exploring its potential applications in synthesizing novel bio-based polymers. [, , ]

Q17: What is the role of computational chemistry in understanding t,t-MA and its reactions?

A17: Computational methods, such as density functional theory (DFT), can be used to study the electronic structure of t,t-MA, predict its reactivity, and design more efficient catalysts for its conversion to other useful chemicals. [, ]

Q18: What are the future prospects of t,t-MA as a platform chemical?

A18: With increasing demand for sustainable and environmentally friendly products, t,t-MA holds great promise as a platform chemical. Further research and development efforts in its production, conversion, and application can potentially lead to a more sustainable chemical industry. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)